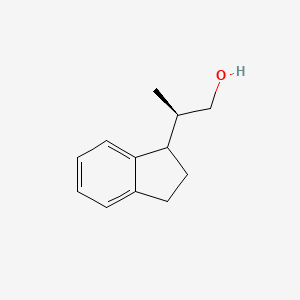
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chiral alcohol compound characterized by its unique structure, which includes an indane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one using chiral catalysts or reagents to achieve the desired enantiomer . The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one
Reduction: 2-(2,3-Dihydro-1H-inden-1-yl)propane
Substitution: 2-(2,3-Dihydro-1H-inden-1-yl)propyl chloride or bromide
Aplicaciones Científicas De Investigación
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes . The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
- 2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one
- 2-(2,3-Dihydro-1H-inden-1-yl)propane
Uniqueness
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with other molecules. This enantiomeric form may exhibit different biological activities and properties compared to its (2S) counterpart, making it valuable for enantioselective synthesis and applications .
Propiedades
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCGCYDDUJWCM-FTNKSUMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













